N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)urea
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Overview
Description
N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)urea is a chemical compound known for its stability and unique properties. It is derived from piperidine and is characterized by the presence of a hydroxyl group and a urea moiety. This compound is widely used in various scientific research fields due to its versatile chemical nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)urea typically involves the reaction of 4-hydroxy-2,2,6,6-tetramethylpiperidine with isocyanates under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C to 25°C to ensure optimal yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous-flow synthesis techniques. This method allows for the efficient and scalable production of the compound, ensuring consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry and as a reagent in organic synthesis.
Biology: The compound is employed in studies related to enzyme inhibition and protein modification.
Medicine: It has potential therapeutic applications due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)urea involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the urea moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-2,2,6,6-tetramethylpiperidine
- 2,2,6,6-tetramethylpiperidine
- N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide
Uniqueness
N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)urea is unique due to the presence of both a hydroxyl group and a urea moiety, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets more effectively compared to its analogs .
Properties
Molecular Formula |
C10H21N3O2 |
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Molecular Weight |
215.29 g/mol |
IUPAC Name |
(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)urea |
InChI |
InChI=1S/C10H21N3O2/c1-9(2)5-7(12-8(11)14)6-10(3,4)13(9)15/h7,15H,5-6H2,1-4H3,(H3,11,12,14) |
InChI Key |
WZYCXRQTSWOSNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)NC(=O)N)C |
Origin of Product |
United States |
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